GSK1034702

Beschreibung

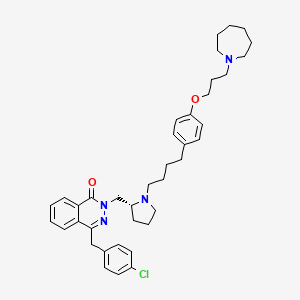

structure in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

932373-87-0 |

|---|---|

Molekularformel |

C18H24FN3O2 |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23) |

InChI-Schlüssel |

KRRSQJOVDWYKHH-UHFFFAOYSA-N |

Isomerische SMILES |

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |

Kanonische SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

955359-72-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK-1034702; GSK1034702; GSK 1034702; GSK-1034702 HCl. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK1034702

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1034702, initially developed as a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), has been a subject of significant research in the context of cognitive enhancement for neurodegenerative disorders like Alzheimer's disease. Subsequent comprehensive pharmacological analysis has redefined its mechanism of action, revealing it to be a bitopic agonist. This guide provides a detailed technical overview of the core mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows. While it has demonstrated pro-cognitive effects, its clinical development was hampered by adverse effects, likely stemming from a lack of muscarinic receptor subtype selectivity and its intrinsic agonist activity.

Core Mechanism of Action: From Allosteric to Bitopic Agonism

Initially lauded as a selective M1 receptor allosteric agonist, further investigation has provided compelling evidence that this compound functions as a bitopic agonist.[1][2] This mode of action involves simultaneous interaction with both the orthosteric binding site, where the endogenous ligand acetylcholine binds, and a distinct allosteric site on the M1 mAChR.[1][2] This dual interaction is a critical aspect of its pharmacological profile. The bitopic nature of this compound, coupled with its intrinsic agonist activity, is thought to be a contributing factor to the adverse effects observed in clinical trials.[1][2]

This compound is an orally active compound capable of crossing the blood-brain barrier.[3] Its primary action is the activation of the M1 mAChR, which is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.

Molecular Signaling Pathway

Activation of the M1 mAChR by this compound initiates a well-characterized downstream signaling cascade mediated by the Gq/11 family of G proteins.[3] This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). A key downstream consequence of this signaling cascade is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] This signaling pathway is fundamental to the compound's ability to enhance neuronal firing and long-term potentiation (LTP) in the hippocampus, cellular mechanisms that underpin learning and memory.[3]

References

GSK1034702: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1034702 is a novel small molecule that has been investigated for its potential as a pro-cognitive agent, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Initially characterized as a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), subsequent research has revealed a more complex binding mechanism. This guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and key experimental findings.

Introduction

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, regions critical for learning and memory.[1][2] Activation of the M1 receptor is a promising therapeutic strategy for improving cognitive function. This compound emerged as a clinical candidate designed to selectively target and activate this receptor.[3][4] While it demonstrated pro-cognitive effects in both preclinical models and a human clinical trial, its development was hampered by significant adverse effects.[3] This was later attributed to a "bitopic" binding mode and a lack of complete subtype selectivity, leading to a broader cholinergic activation than initially intended.[3][5]

Mechanism of Action

This compound acts as an agonist at the M1 muscarinic acetylcholine receptor. Its mechanism involves binding to the receptor and initiating a downstream signaling cascade.

Allosteric Agonism and Bitopic Binding

Initially, this compound was classified as a potent M1 receptor allosteric agonist.[4] However, further studies provided evidence that it functions as a bitopic ligand, meaning it simultaneously interacts with both the orthosteric binding site (the site for the endogenous ligand, acetylcholine) and a separate allosteric site on the M1 mAChR.[3] This dual interaction is believed to be responsible for both its agonistic activity and its side effect profile.[3]

Signal Transduction Pathway

Upon binding to the M1 mAChR, this compound activates the Gq/11 protein-mediated signaling pathway.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in enhanced neuronal firing and long-term potentiation (LTP) in hippocampal neurons, cellular processes fundamental to memory formation.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| pEC50 (M1 mAChR) | 8.1 | Not specified | [6][7] |

| EC50 (IP1 accumulation) | 7.1 nM | CHO cells expressing human M1 mAChR | [6] |

| Max Effect (IP1 accumulation) | 90% of Acetylcholine | CHO cells expressing human M1 mAChR | [6] |

| pKi ([3H]-NMS binding) | 6.5 | CHO cells expressing human M1 mAChR | [6][7] |

| IC50 (Methacholine-induced contraction) | 8 µM | Rat ileum | [6][7] |

| EC50 (Contraction) | 7 µM | Rat ileum | [6][7] |

| IC50 (Methacholine-induced contraction) | 46 µM | Not specified | [6][7] |

Table 2: In Vivo Efficacy

| Model | Species | Dose | Effect | Reference |

| Contextual Fear Conditioning (Scopolamine-induced) | Mice | 10 mg/kg (i.p.) | Reversed memory deficits | [7] |

| Nicotine (B1678760) Withdrawal (Episodic Memory) | Humans | 8 mg (single dose) | Significantly improved immediate recall | [1][4] |

Experimental Protocols

Inositol Phosphate (B84403) (IP1) Accumulation Assay

This assay measures the functional activity of this compound at the M1 mAChR by quantifying the accumulation of a downstream second messenger.

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR are cultured.

-

Cells are incubated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 45 minutes).[6]

-

The cells are then lysed to release intracellular components.

-

The accumulated inositol phosphate 1 (IP1) is measured using a suitable detection kit (e.g., HTRF-based assay).

-

Data are analyzed to generate a dose-response curve and determine the EC50 and maximal effect relative to a reference agonist like acetylcholine.[6]

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, another downstream signaling event of M1 mAChR activation.

Methodology:

-

CHO cells expressing the M1 mAChR are treated with different concentrations of this compound (e.g., 0.1 nM to 10 µM) for a short duration (e.g., 5 minutes).[6][7]

-

Following treatment, cells are lysed, and protein extracts are prepared.

-

The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using methods such as Western blotting or ELISA with specific antibodies.

-

The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to quantify the extent of pathway activation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M1 mAChR.

Methodology:

-

Membranes prepared from CHO cells expressing the human M1 mAChR are used.

-

The membranes are incubated with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), in the presence of varying concentrations of this compound (e.g., 1 nM to 10 µM) overnight.[6][7]

-

The amount of radioligand bound to the receptors is measured using a scintillation counter.

-

The data are analyzed to determine the inhibitory constant (Ki) of this compound, which reflects its binding affinity.

Human Clinical Trial in Nicotine Abstinence Model

This study evaluated the pro-cognitive effects of this compound in humans.[1][4]

Design and Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, cross-over design was employed.[1][4]

-

Participants: The study enrolled 20 male smokers who were in a state of nicotine abstinence.[1]

-

Intervention: Each participant received single doses of placebo, 4 mg this compound, and 8 mg this compound on separate occasions.[1][4]

-

Primary Outcome Measures: The primary focus was on assessing episodic memory, specifically immediate and delayed recall.[1][4]

-

Results: The 8 mg dose of this compound was found to significantly improve immediate memory recall in the nicotine-abstained state.[1][4]

Conclusion

This compound is a pharmacologically complex molecule that has provided valuable insights into the therapeutic targeting of the M1 muscarinic acetylcholine receptor. While its initial promise as a selective allosteric agonist was tempered by the discovery of its bitopic binding mode and associated side effects, the research surrounding this compound has underscored the potential of M1 receptor activation for cognitive enhancement. Future drug development efforts in this area will likely focus on achieving greater subtype selectivity and a more refined mechanism of action to maximize therapeutic benefit while minimizing adverse cholinergic effects. The data and experimental protocols detailed in this guide serve as a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.

References

- 1. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Therapeutic Potential of GSK1034702 in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for effective therapeutic interventions. The cholinergic hypothesis has long been a cornerstone of AD research, positing that cognitive decline is linked to a deficit in cholinergic neurotransmission.[1] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a promising therapeutic target due to its high expression in brain regions critical for learning and memory, such as the hippocampus, and its role in modulating cognitive processes.[2][3] GSK1034702, a potent M1 mAChR agonist, has been investigated for its potential to ameliorate cognitive deficits associated with neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action and therapeutic potential in the context of Alzheimer's disease.

Introduction: The Rationale for M1 Muscarinic Receptor Agonism in Alzheimer's Disease

The M1 mAChR is a Gq/11 protein-coupled receptor that plays a crucial role in synaptic plasticity and memory formation.[4] Activation of M1 receptors initiates a signaling cascade that leads to the potentiation of N-methyl-D-aspartate (NMDA) receptor currents and the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[5] Furthermore, preclinical studies with various M1 agonists have suggested a potential for disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing the hyperphosphorylation of tau protein, the two pathological hallmarks of Alzheimer's disease.[6][7]

This compound was initially developed as a potent and selective allosteric agonist of the M1 mAChR.[2] However, subsequent research has re-characterized it as a bitopic agonist, interacting with both the orthosteric and an allosteric site on the receptor.[2][8][9] This bitopic binding mode has been suggested to contribute to both its efficacy and its observed side-effect profile in clinical trials.[8][9] This guide will delve into the known pharmacology of this compound, its effects on cognitive function, and the methodologies used to characterize its activity.

Preclinical and Clinical Data for this compound

In Vitro Pharmacology

This compound has demonstrated potent agonist activity at the M1 muscarinic receptor in a variety of in vitro assays. The following table summarizes key quantitative data from these studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| pEC50 | 8.1 | CHO cells expressing human M1 mAChR | [4] |

| pKi | 6.5 | CHO cells expressing human M1 mAChR ([3H]-NMS binding) | [4] |

| EC50 (Inositol Phosphate 1 Accumulation) | 7.1 nM | CHO cells expressing human M1 mAChR | [4] |

| Maximal Effect (Inositol Phosphate 1 Accumulation) | 90% of Acetylcholine | CHO cells expressing human M1 mAChR | [4] |

| EC50 (ERK1/2 Phosphorylation) | Not explicitly stated, but shown to be concentration-dependent | CHO cells expressing human M1 mAChR | [4] |

In Vivo Preclinical Studies

Preclinical studies in rodents have shown that this compound can reverse cognitive deficits in a model of amnesia.

| Animal Model | Compound Administration | Key Findings | Reference |

| Mice | 0.3-30 mg/kg, single intraperitoneal injection | Dose-dependently improved memory in a contextual fear conditioning model induced by scopolamine (B1681570) (1.5 mg/kg). A 10 mg/kg dose reversed memory deficits. | [9] |

| Rats | Not specified | An isomer of this compound enhanced cell firing in the CA1 region of the hippocampus and reversed scopolamine-induced amnesia in a passive avoidance task. | [5] |

Clinical Studies

A clinical trial of this compound was conducted in healthy smokers using a nicotine (B1678760) abstinence model to induce cognitive dysfunction.

| Study Design | Population | Dosing | Key Cognitive Findings | Safety and Tolerability | Reference |

| Randomized, double-blind, placebo-controlled, cross-over | 20 male nicotine-abstained smokers | Single doses of 4 mg and 8 mg | 8 mg this compound significantly improved immediate recall (p=0.014) but not delayed recall. | Generally well-tolerated. Dose-related muscarinic side effects were observed, primarily gastrointestinal at 4 mg and non-gastrointestinal (headache, dizziness) at 8 mg. | [2][8][10] |

Experimental Protocols

Radioligand Binding Assay for M1 Muscarinic Receptor

This protocol is for determining the binding affinity (Ki) of a test compound for the M1 muscarinic receptor using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

-

Membranes from CHO cells stably expressing human M1 mAChR

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

Test compound (e.g., this compound)

-

Atropine (B194438) (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and atropine in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay Buffer, [3H]-NMS, and cell membranes.

-

Non-specific Binding (NSB): Atropine (1 µM final concentration), [3H]-NMS, and cell membranes.

-

Competition Binding: Test compound dilution, [3H]-NMS, and cell membranes.

-

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Materials:

-

CHO cells stably expressing human M1 mAChR

-

Test compound (e.g., this compound)

-

Assay buffer containing LiCl (10-50 mM final concentration)

-

IP-One HTRF assay kit (containing IP1-d2 and Anti-IP1 Cryptate)

-

384-well white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Seed cells into a 384-well plate and allow them to attach.

-

Prepare serial dilutions of the test compound in assay buffer containing LiCl.

-

Add the test compound dilutions to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate).

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine the EC50 value from the dose-response curve.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the M1 receptor signaling cascade.

Materials:

-

CHO cells stably expressing human M1 mAChR

-

Test compound (e.g., this compound)

-

Serum-free cell culture medium

-

Lysis buffer

-

Phospho-ERK1/2 and Total ERK1/2 antibodies

-

Detection system (e.g., AlphaLISA or Western blot)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Serum-starve the cells for 4-6 hours prior to the assay.

-

Prepare serial dilutions of the test compound in serum-free medium.

-

Add the test compound to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Lyse the cells and collect the lysates.

-

Quantify the levels of phosphorylated ERK1/2 and total ERK1/2 using an appropriate detection method (e.g., AlphaLISA, Western blot).

-

Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

-

Generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Mechanism of Action

M1 Muscarinic Receptor Signaling

Activation of the M1 muscarinic receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of various downstream targets, including ERK1/2, and modulates neuronal excitability and synaptic plasticity.

Bitopic Agonism of this compound

This compound was initially described as an allosteric agonist, but further studies have revealed a bitopic binding mode.[2][8][9] This means that the molecule simultaneously occupies both the orthosteric binding site (where the endogenous ligand acetylcholine binds) and a neighboring allosteric site. This dual interaction can lead to a unique pharmacological profile, potentially contributing to both its agonist activity and its observed side effects due to a lack of complete subtype selectivity.[8]

Potential Effects on Alzheimer's Disease Pathology

While direct evidence for the effects of this compound on amyloid-beta and tau pathology in Alzheimer's disease models is currently limited, the known downstream effects of M1 receptor activation suggest potential disease-modifying properties. Activation of the M1 receptor can promote the activity of α-secretase, leading to the non-amyloidogenic processing of APP and the production of the neuroprotective sAPPα fragment. Conversely, M1 activation may inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway. Furthermore, M1 signaling can modulate the activity of kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β), which is implicated in the hyperphosphorylation of tau.

Discussion and Future Directions

This compound has demonstrated pro-cognitive effects in both preclinical models and a human cognitive challenge study, supporting the therapeutic potential of M1 muscarinic receptor agonism for treating the cognitive symptoms of Alzheimer's disease. The compound's ability to enhance memory encoding is a promising finding.[2] However, the clinical development of this compound has been hampered by a side-effect profile likely attributable to its bitopic binding mode and lack of absolute subtype selectivity, leading to the activation of peripheral muscarinic receptors.[8][11]

Future research in this area should focus on several key aspects:

-

Elucidating the precise structure-activity relationship of bitopic M1 agonists to optimize selectivity and minimize off-target effects.

-

Conducting in vivo studies in transgenic Alzheimer's disease mouse models to directly assess the impact of this compound on amyloid plaque deposition and tau pathology.

-

Investigating the potential for biased agonism at the M1 receptor, whereby ligands could be designed to preferentially activate signaling pathways associated with therapeutic benefit while avoiding those linked to adverse effects.

-

Exploring the combination of M1 agonism with other therapeutic modalities targeting different aspects of Alzheimer's disease pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on GSK1034702 and its Effects on Episodic Memory Enhancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1034702 is a potent, selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator that has demonstrated pro-cognitive effects, particularly in the domain of episodic memory. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical findings related to episodic memory enhancement, and the experimental protocols utilized in key studies. The compound's unique bitopic binding mode and its downstream signaling effects are also elucidated. While showing promise in modulating memory processes, its clinical development has been hampered by adverse effects, highlighting the complexities of targeting the M1 receptor for cognitive enhancement.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.

Bitopic Binding Mode

Subsequent research has revealed that this compound possesses a bitopic binding mode, meaning it simultaneously interacts with both the orthosteric acetylcholine binding site and a secondary, allosteric site on the M1 receptor. This dual interaction is thought to contribute to its potent agonist activity. However, this characteristic, along with a degree of off-target effects, has been implicated in the adverse side effects observed in clinical trials.

M1 Receptor Signaling Pathway

The M1 receptor is a Gq/11 protein-coupled receptor. Upon activation by an agonist like this compound, the receptor initiates a downstream signaling cascade that is crucial for synaptic plasticity and memory formation.

-

Gq/11 Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Modulation of Ion Channels and Receptors: This signaling cascade ultimately leads to the modulation of various downstream effectors, including the enhancement of N-methyl-D-aspartate (NMDA) receptor currents and the inhibition of small-conductance calcium-activated potassium (SK) channels. These actions collectively lower the threshold for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Preclinical Evidence for Episodic Memory Enhancement

Scopolamine-Induced Amnesia Model in Rodents

Preclinical studies in rodents have utilized the scopolamine-induced amnesia model to evaluate the pro-cognitive effects of this compound. Scopolamine (B1681570) is a non-selective muscarinic receptor antagonist that impairs learning and memory.

-

Passive Avoidance Task: In a passive avoidance task, rodents learn to avoid a dark compartment where they previously received a mild footshock. Scopolamine administration impairs this learning. An isomer of this compound was shown to dose-dependently reverse the scopolamine-induced amnesia in this task.[3] this compound itself also reversed this amnesia following both acute and sub-chronic administration.[3]

In Vivo Electrophysiology

-

Hippocampal CA1 Neuronal Firing: this compound and its isomer have been shown to enhance the firing rate of neurons in the CA1 region of the hippocampus, a brain area critical for memory formation.[3][4] This effect was observed after both acute and repeated dosing.[3]

Clinical Evidence for Episodic Memory Enhancement

Nicotine (B1678760) Abstinence Model of Cognitive Dysfunction

A key clinical study investigated the effects of this compound on cognitive function in healthy male smokers using a nicotine abstinence model.[2][5] Nicotine abstinence is known to induce transient cognitive deficits, including impairments in episodic memory.[5]

-

Study Design: The study was a randomized, double-blind, placebo-controlled, crossover trial involving 20 male smokers.[2] Participants received single doses of placebo, 4 mg this compound, and 8 mg this compound in separate sessions.[2]

-

Primary Outcome - Episodic Memory: Episodic memory was assessed using the International Shopping List Task (ISLT).

-

Immediate Recall: Nicotine abstinence significantly reduced immediate verbal recall compared to the baseline (nicotine on-state) (p=0.019).[2] A single 8 mg dose of this compound significantly attenuated this deficit, improving immediate recall compared to placebo (p=0.014).[2]

-

Delayed Recall: Nicotine abstinence also impaired delayed recall (p=0.02).[2] However, this compound did not show a significant effect on delayed recall.[2]

-

Data Presentation

Table 1: Effects of this compound on Episodic Memory in the Nicotine Abstinence Model

| Cognitive Outcome | Condition | Placebo | 4 mg this compound | 8 mg this compound | Statistical Significance |

| Immediate Recall | Nicotine Abstinence vs. On-State | - | - | - | p = 0.019 (Impairment)[2] |

| 8 mg this compound vs. Placebo | - | - | Improved | p = 0.014[2] | |

| Delayed Recall | Nicotine Abstinence vs. On-State | - | - | - | p = 0.02 (Impairment)[2] |

| This compound vs. Placebo | - | - | No Significant Effect | - |

Note: Mean scores and standard deviations for the number of words recalled were not explicitly reported in the primary publication.

Experimental Protocols

Human Clinical Trial: Nicotine Abstinence Model

-

Participants: 20 healthy male smokers.[5]

-

Design: Randomized, double-blind, placebo-controlled, crossover.[2]

-

Intervention: Single oral doses of placebo, 4 mg this compound, and 8 mg this compound.[2]

-

Model: Participants were tested after at least 12 hours of nicotine abstinence to induce cognitive deficits.[3]

-

Cognitive Assessment:

-

International Shopping List Task (ISLT): A 12-item word list was read to participants on three consecutive trials, with a free recall test after each presentation (immediate recall). A delayed free recall test was administered after a 20-minute delay.[3]

-

-

Workflow:

Preclinical: Scopolamine-Induced Amnesia (Passive Avoidance)

-

Animals: Rodents (rats or mice).

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

-

Procedure:

-

Habituation/Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered.

-

Drug Administration: Animals are treated with scopolamine to induce amnesia, and with either vehicle or this compound.

-

Retention Test: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

-

-

Workflow:

Conclusion

This compound represents a significant pharmacological tool for understanding the role of the M1 muscarinic receptor in episodic memory. Its ability to enhance immediate verbal recall in a human model of cognitive dysfunction provides clinical validation for the therapeutic potential of M1 receptor agonism. However, the adverse effects associated with this compound, potentially linked to its bitopic binding mode and lack of absolute receptor subtype selectivity, underscore the challenges in developing safe and effective M1-targeting cognitive enhancers. Future research in this area may focus on developing more selective allosteric modulators with optimized pharmacokinetic and pharmacodynamic profiles to maximize pro-cognitive benefits while minimizing side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

The Bitopic Binding Mode of GSK1034702 at the M1 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mechanism of GSK1034702 at the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Initially developed as a potent M1 receptor allosteric agonist for treating cognitive decline, subsequent research has revealed a more complex bitopic binding mode.[1][2][3] This guide synthesizes key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays. The data presented below are crucial for understanding its interaction with the M1 mAChR and comparing it to other relevant ligands.

Radioligand Binding Affinity

Binding affinity studies were conducted to determine the dissociation constant (Kᵢ) of this compound at the M1 mAChR. These experiments typically involve competition between the unlabeled ligand (this compound) and a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to the receptor.

Table 1: Binding Affinity of this compound and Other Ligands at the Human M1 mAChR

| Compound | pKᵢ (mean ± S.E.M.) |

| This compound | 6.5 ± 0.2 |

| TBPB | 6.8 ± 0.1 |

| Xanomeline | 7.0 ± 0.1 |

| Acetylcholine (ACh) | 4.1 ± 0.3 |

Data sourced from Bradley et al., 2018.[4]

Functional Potency and Efficacy

Functional assays are essential for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand. For Gq-coupled receptors like the M1 mAChR, inositol (B14025) phosphate (B84403) (IP) accumulation assays are a standard method to measure receptor activation.

Table 2: Functional Potency and Efficacy of this compound and Other Agonists in IP1 Accumulation Assays at the Human M1 mAChR

| Compound | pEC₅₀ (mean ± S.E.M.) | Eₘₐₓ (% of ACh response, mean ± S.E.M.) |

| This compound | 7.1 ± 0.1 | 90.1 ± 2.9 |

| TBPB | 7.6 ± 0.2 | 55.2 ± 3.1 |

| Xanomeline | 8.2 ± 0.1 | 98.0 ± 1.5 |

| Acetylcholine (ACh) | 7.1 ± 0.1 | 100 |

Data sourced from Bradley et al., 2018.[4]

Antagonist Potency in Alkylated Receptors

To further investigate the interaction of this compound with the orthosteric binding site, receptor alkylation studies were performed. This technique reduces the receptor reserve, allowing for the characterization of the antagonist properties of a ligand. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Antagonist Potency of this compound and TBPB at the Human M1 mAChR after Receptor Alkylation

| Antagonist | pA₂ (mean ± S.E.M.) | Schild Slope (mean ± S.E.M.) |

| This compound | 6.2 ± 0.2 | 1.1 ± 0.1 |

| TBPB | 7.0 ± 0.1 | 1.2 ± 0.1 |

Data sourced from Bradley et al., 2018.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the bitopic binding mode of this compound.

Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO) Flp-In cells stably expressing the human M1 mAChR.

-

Growth Medium: Ham's F-12 nutrient mixture supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

[³H]-NMS Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands by measuring their ability to compete with the binding of a radiolabeled antagonist.

-

Cell Preparation: CHO-hM1 cells are seeded in 96-well plates and grown to confluence.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Procedure:

-

On the day of the assay, the growth medium is removed, and cells are washed with the assay buffer.

-

Cells are incubated with a fixed concentration of [³H]-NMS (approximately 0.5 nM) and varying concentrations of the competing ligand (e.g., this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine).

-

The plates are incubated for a sufficient time to reach equilibrium (e.g., 2 hours at 21°C).

-

The assay is terminated by rapid filtration through glass fiber filters (e.g., GF/A filters presoaked in 0.5% polyethylenimine).

-

Filters are washed multiple times with ice-cold wash buffer (e.g., 0.9% NaCl) to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

IP1 Accumulation Functional Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation, to quantify receptor agonism. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.[2][5][6][7]

-

Cell Preparation: CHO-hM1 cells are seeded in 96-well plates and grown overnight.

-

Stimulation Buffer: Typically a buffer compatible with the HTRF® assay kit, containing LiCl to prevent IP1 degradation.[6]

-

Procedure:

-

The growth medium is replaced with stimulation buffer.

-

Cells are incubated with varying concentrations of the agonist (e.g., this compound) for a specific time (e.g., 45 minutes at 37°C).[8]

-

The stimulation is stopped by adding the HTRF® lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate antibody.

-

The plate is incubated for 1 hour at room temperature to allow for the development of the HTRF® signal.

-

The fluorescence is read on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis: The ratio of the fluorescence signals is calculated and used to determine the concentration of IP1. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Receptor Alkylation with Phenoxybenzamine (B1677643)

This technique uses an irreversible antagonist, phenoxybenzamine, to inactivate a fraction of the receptor population, thereby reducing the receptor reserve. This allows for the determination of the antagonist properties of a ligand.

-

Cell Preparation: Confluent CHO-hM1 cells in 96-well plates.

-

Procedure:

-

Cells are pre-treated with a specific concentration of phenoxybenzamine (e.g., 3 µM) for a defined period (e.g., 30 minutes at 37°C) to irreversibly block a portion of the M1 receptors.[4]

-

The cells are then washed extensively with buffer to remove any unbound phenoxybenzamine.

-

A standard agonist concentration-response curve (e.g., with acetylcholine) is then generated in the presence of varying concentrations of the test compound (e.g., this compound).

-

The IP1 accumulation assay protocol is followed as described above.

-

-

Data Analysis: The data are analyzed using a modified form of the Gaddum and Schild equation to determine the pA₂ value and the Schild slope. A Schild slope close to unity is indicative of competitive antagonism.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and pathways discussed in this guide.

M1 mAChR Signaling Pathway

The M1 muscarinic receptor is a Gq-coupled receptor. Upon activation, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. weichilab.com [weichilab.com]

- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. news-medical.net [news-medical.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK1034702's interaction with the Gq/11 protein-mediated signaling pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1034702 is a potent agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that activates the canonical Gq/11 protein-mediated signaling pathway. Initially investigated for its pro-cognitive effects in treating disorders like Alzheimer's disease, its clinical development was halted due to adverse effects.[1][2] Subsequent research has provided a more nuanced understanding of its mechanism, revealing a bitopic binding mode rather than a purely allosteric one.[1] This guide provides an in-depth examination of this compound's interaction with the Gq/11 pathway, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the core signaling cascades and workflows.

Core Mechanism of Action: M1 Receptor-Mediated Gq/11 Activation

This compound exerts its effects by binding to and activating the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family of heterotrimeric G proteins.[3] This activation initiates a well-defined intracellular signaling cascade.

The Gq/11 Signaling Cascade:

-

Receptor Activation: this compound binds to the M1 mAChR, inducing a conformational change.

-

G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit (Gαq or Gα11) of the associated Gq/11 protein.[4]

-

G-Protein Dissociation: The Gαq/11-GTP subunit dissociates from the Gβγ dimer.[4]

-

Effector Activation: The now-active Gαq/11-GTP subunit binds to and activates its primary effector, Phospholipase C-β (PLC-β).[4][5]

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Downstream Signaling:

-

IP3 Pathway: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6]

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[5][7]

-

-

Further Cascades: The activation of PKC and elevated intracellular calcium lead to the phosphorylation of various downstream targets, including the activation of the ERK1/2 pathway, ultimately modulating cellular processes like neuronal firing and long-term potentiation.[3]

Quantitative Pharmacological Data

This compound has been characterized across multiple in vitro assays to determine its potency, affinity, and efficacy at the M1 receptor. While initially described as a potent M1 receptor allosteric agonist, further studies established it interacts in a bitopic manner, spanning both the orthosteric and an allosteric site.[1] This bitopic nature, along with a lack of muscarinic receptor subtype selectivity, is believed to contribute to the adverse clinical effects observed.[1]

| Parameter | Value | Assay System | Reference |

| Potency (pEC₅₀) | 8.1 | Human M1 mAChR (unspecified assay) | [3][8] |

| 7.7 | Wild-Type Human M1 Receptor (FLIPR) | [9] | |

| 7.5 | Mutated (Y381A) Human M1 Receptor (FLIPR) | [9] | |

| Potency (EC₅₀) | 7.1 nM | Inositol Phosphate 1 Accumulation (CHO cells) | [3] |

| 7 µM | Contraction in Rat Ileum | [3] | |

| Binding Affinity (pKi) | 6.5 | [³H]-NMS Competition Binding (CHO cells) | [3] |

| Efficacy/Intrinsic Activity | 90% of ACh | Inositol Phosphate 1 Accumulation (CHO cells) | [3] |

| ~50% of Methacholine | Contraction in Rat Ileum | [3] | |

| 0.78 ± 0.02 | Human Recombinant M1AChR | [8] | |

| ~0.6 | Rat, Marmoset, Human Native M1 Receptors ([³⁵S]GTPγS) | [9] | |

| Inhibition (IC₅₀) | 8 µM | Methacholine-induced Contraction (Rat Ileum) | [3] |

| 46 µM | Methacholine-induced Contraction | [3] |

Key Experimental Protocols

The characterization of this compound's activity on the Gq/11 pathway relies on several core in vitro functional assays.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust measure of PLC-β activation by quantifying the accumulation of a downstream metabolite, IP1. The short half-life of IP3 makes it difficult to measure directly; however, by inhibiting the final degradation step of the cascade with lithium chloride (LiCl), IP1 accumulates and serves as a reliable surrogate for Gq/11 pathway activation.[10][11]

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR are plated in 96- or 384-well plates.[2]

-

Pre-incubation: Culture medium is replaced with an assay buffer containing Lithium Chloride (LiCl) to inhibit inositol monophosphatase.[2][10]

-

Compound Stimulation: Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 45 minutes).[3]

-

Cell Lysis: A lysis buffer is added to stop the reaction and release intracellular components.

-

IP1 Detection: The concentration of accumulated IP1 in the cell lysate is quantified using a competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF).[10][11] In this format, a Europium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor) are used. IP1 produced by the cells competes with the d2-labeled analog, leading to a decrease in the HTRF signal that is inversely proportional to the amount of IP1 produced.[11]

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following Gq/11 activation. It is a kinetic assay that provides real-time data on receptor activation.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., HEK293T or CHO cells with M1 mAChR) are plated in clear-bottom microplates.[2]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) that exhibits increased fluorescence intensity upon binding to Ca2+.[6][12] This is typically done in an assay buffer.

-

Compound Addition: The plate is placed in a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.[6]

-

Signal Measurement: The fluorescence intensity is monitored kinetically (in real-time) immediately following compound addition. The increase in fluorescence corresponds to the release of Ca2+ from intracellular stores.[6][13]

-

Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate potency (EC₅₀) values.

ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event following Gq/11 activation and subsequent PKC activation. It confirms that the signaling cascade proceeds beyond the initial second messenger production.

Methodology:

-

Cell Culture and Stimulation: CHO cells expressing the M1 receptor are cultured and then stimulated with this compound (e.g., 0.1 nM-10 μM for 5 minutes).[3]

-

Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading for analysis.

-

Detection: The level of phosphorylated ERK1/2 (pERK1/2) is measured relative to the total amount of ERK1/2. This is commonly done using techniques like:

-

Western Blotting: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against pERK1/2 and total ERK1/2.

-

ELISA: A plate-based immunoassay that uses specific capture and detection antibodies to quantify pERK1/2 levels.

-

Conclusion

This compound is a powerful pharmacological tool that robustly activates the M1 mAChR-Gq/11 signaling pathway. Its mechanism involves the canonical PLC-β-mediated production of IP3 and DAG, leading to calcium mobilization and PKC activation. While its pro-cognitive effects in preclinical and early clinical models were promising, the discovery of its bitopic binding mode and lack of subtype selectivity provided a likely explanation for the dose-limiting adverse effects that halted its development.[1][2] For researchers, this compound remains a valuable reference compound for interrogating Gq/11-mediated signaling and for validating assays designed to identify novel M1 receptor modulators with more favorable pharmacological profiles.

References

- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. An evaluation of the brain distribution of [11C]this compound, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early-Stage Research and Discovery of GSK1034702: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK1034702, initially developed as a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist, emerged from a discovery program aimed at developing novel treatments for cognitive dysfunction, particularly in neurodegenerative disorders like Alzheimer's disease.[1][2] Early research highlighted its potential to enhance cognitive function by modulating hippocampal activity.[1][3] However, subsequent investigations revealed a more complex binding mechanism and dose-limiting side effects that ultimately led to the termination of its development.[4][5] This technical guide provides a comprehensive overview of the early-stage research and discovery of this compound, detailing its mechanism of action, key preclinical findings, and the experimental protocols employed in its evaluation.

Introduction and Rationale

The M1 muscarinic acetylcholine receptor is a well-established target for improving cognitive function, as it is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][6] The development of selective M1 receptor agonists has been a long-standing goal in the pursuit of therapies for Alzheimer's disease and other cognitive disorders.[5] The discovery of an allosteric binding site on the M1 receptor, distinct from the orthosteric site for acetylcholine, offered a promising strategy for developing subtype-selective agonists, potentially avoiding the peripheral side effects associated with non-selective muscarinic activation.[1][2] this compound was designed as such a selective M1 allosteric agonist, belonging to a series of N-substituted benzimidazolones.[1][2]

Mechanism of Action

Initially, this compound was characterized as a potent and selective allosteric agonist of the M1 mAChR.[1][3] It was shown to activate the Gq/11 protein-mediated signaling pathway, leading to downstream cellular responses.[3][7] However, later studies provided compelling evidence that this compound acts as a bitopic agonist, interacting with both the orthosteric and an allosteric site on the M1 mAChR.[4] This bitopic binding mode, along with a lack of complete muscarinic receptor subtype selectivity, is believed to have contributed to the adverse effects observed in clinical trials.[4]

Signaling Pathway

Activation of the M1 mAChR by this compound initiates a cascade of intracellular events. The receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and modulates neuronal excitability.[3][8]

Figure 1: this compound M1 Receptor Signaling Pathway.

Preclinical Pharmacology

In Vitro Studies

A series of in vitro experiments were conducted to characterize the potency and selectivity of this compound. These studies were primarily performed using Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptors.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| M1 Receptor Activation | CHO cells | pEC50 | 8.1 | [3][7] |

| Inositol Phosphate 1 Accumulation | CHO cells | EC50 | 7.1 nM | [3][7] |

| ERK1/2 Phosphorylation | CHO cells | - | Concentration-dependent activation | [3][7] |

| [3H]-NMS Binding Inhibition | CHO cells (human M1 mAChR) | pKi | 6.5 | [3] |

| Methacholine-induced Contraction (inhibition) | Rat Ileum | IC50 | 8 µM | [3][7] |

| Methacholine-induced Contraction (stimulation) | Rat Ileum | EC50 | 7 µM | [3][7] |

| Methacholine-induced Contraction (inhibition) | - | IC50 | 46 µM | [3][7] |

In Vivo Studies

In vivo studies in rodents demonstrated the pro-cognitive effects of this compound and its ability to cross the blood-brain barrier.

Table 2: In Vivo Activity of this compound

| Model | Species | Administration | Dose | Effect | Reference(s) |

| Hippocampal Neuronal Firing | Wistar Rat | Intraperitoneal (acute) | 10 mg/kg | 42% increase in neuronal discharge rate | [3] |

| Scopolamine-induced Memory Deficit (Passive Avoidance) | Wistar Rat | Intraperitoneal (sub-chronic, 7 days) | 6 mg/kg/day | Reversal of memory deficits | [1][3] |

| Scopolamine-induced Memory Deficit (Contextual Fear Conditioning) | Mouse | Intraperitoneal (single dose) | 0.3-30 mg/kg | Dose-dependent improvement in memory; 10 mg/kg reversed deficits | [7][9] |

Experimental Protocols

Inositol Phosphate 1 (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate, a downstream product of Gq-coupled receptor activation.

Figure 2: Workflow for Inositol Phosphate 1 Accumulation Assay.

Methodology:

-

Cell Culture: CHO cells stably expressing the human M1 mAChR are cultured in appropriate media.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 45 minutes).[3][7]

-

Lysis: The cells are lysed to release intracellular components.

-

Detection: The concentration of accumulated IP1 is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The results are plotted to generate a dose-response curve, from which the EC50 value is calculated.

[3H]-N-methylscopolamine ([3H]-NMS) Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the muscarinic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells overexpressing the human M1 mAChR.[9]

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]-NMS and varying concentrations of the test compound (this compound).[3][9] The incubation is typically carried out overnight.[3]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.

Contextual Fear Conditioning in Mice

This behavioral paradigm assesses fear-associated learning and memory.

Methodology:

-

Acclimation: Mice are acclimated to the testing environment.

-

Training: On the training day, mice are placed in a conditioning chamber and receive a foot shock paired with a specific context (the chamber itself).

-

Treatment: this compound is administered (e.g., intraperitoneally) at various doses, often co-administered with a memory-impairing agent like scopolamine.[9]

-

Testing: On the following day, the mice are returned to the same chamber, and their freezing behavior (a measure of fear memory) is recorded.

-

Data Analysis: The duration of freezing is compared between different treatment groups to assess the effect of the compound on memory consolidation and retrieval.

Clinical Development and Reassessment

This compound progressed to early clinical trials. A notable study investigated its effects on cognitive function in healthy smokers using the nicotine (B1678760) abstinence model of cognitive dysfunction.[1][6]

Nicotine Abstinence Model Clinical Trial

In a randomized, double-blind, placebo-controlled, cross-over study, 20 male nicotine-abstinent smokers were administered single doses of placebo, 4 mg, and 8 mg of this compound.[1][6] The 8 mg dose of this compound significantly improved immediate recall compared to placebo, suggesting a pro-cognitive effect.[1][6] However, it did not significantly affect delayed recall or other cognitive domains.[6]

Table 3: Human Pharmacokinetics of this compound

| Dose | Mean tmax | Reference(s) |

| 4 mg and 8 mg (oral) | 2.3 - 3.5 hours | [2][10] |

Despite these promising initial findings, the development of this compound was terminated due to dose-limiting adverse effects, primarily of a cholinergic nature, including gastrointestinal and cardiovascular side effects.[5][11]

Reclassification as a Bitopic Agonist

Further research revealed that this compound's mechanism of action was more complex than initially understood.[4] Ligand binding, chemical biology, and functional assays demonstrated that it interacts with the M1 mAChR in a bitopic manner, spanning both the orthosteric and an allosteric binding site.[4] This lack of pure allosteric modulation and insufficient subtype selectivity likely contributed to the observed side effects.[4]

Figure 3: Logical Progression of this compound Research.

Conclusion

The early-stage research and discovery of this compound provide valuable insights into the complexities of targeting the M1 muscarinic receptor for cognitive enhancement. While initially promising as a selective allosteric agonist, its clinical development was halted by a challenging side effect profile. The subsequent re-evaluation of its binding mechanism as bitopic underscores the importance of a thorough understanding of ligand-receptor interactions in drug discovery. The journey of this compound serves as an important case study for the development of future M1 receptor modulators, emphasizing the need for high selectivity and a favorable therapeutic window to achieve clinical success.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. academic.oup.com [academic.oup.com]

GSK1034702: A Technical Guide on its Potential for Treating Impaired Learning

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1034702 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist that has demonstrated potential in the treatment of cognitive deficits. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the pro-cognitive effects of this compound, with a focus on its application for impaired learning and memory. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to offer a thorough understanding of its mechanism of action and therapeutic promise.

Introduction

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, plays a pivotal role in cognitive functions, including learning and memory.[1][2][3] M1 receptors are highly expressed in the hippocampus and cortex, brain regions critical for memory formation and consolidation.[3] this compound has emerged as a promising therapeutic agent due to its selective agonism of the M1 receptor, offering a targeted approach to enhancing cognitive function with a potentially favorable side-effect profile compared to non-selective muscarinic agonists. This document synthesizes the available data on this compound, providing an in-depth resource for the scientific community.

Mechanism of Action: M1 Receptor Activation

This compound acts as a positive allosteric modulator and agonist at the M1 mAChR. This selective activation initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive effects.

Signaling Pathways

The activation of the M1 receptor by this compound leads to the potentiation of downstream signaling pathways crucial for synaptic plasticity. Two key pathways identified are the activation of Extracellular signal-Regulated Kinase (ERK1/2) and the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3] This enhancement of glutamatergic neurotransmission is a fundamental mechanism for learning and memory.

Preclinical Evidence

Scopolamine-Induced Amnesia Model

A widely used preclinical model for assessing pro-cognitive drugs is the reversal of amnesia induced by the muscarinic antagonist scopolamine (B1681570).

The passive avoidance task is a fear-motivated test that assesses learning and memory.

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Habituation: Animals are allowed to explore the apparatus.

-

Training: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered (e.g., 0.5-1.5 mA for 2-3 seconds).

-

Testing: 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is indicative of successful memory of the aversive stimulus.

-

-

Drug Administration: Scopolamine (e.g., 1-3 mg/kg, i.p.) is administered before training to induce amnesia.[4] this compound is administered prior to scopolamine to assess its ability to reverse the amnesic effects.

Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a cellular mechanism underlying learning and memory, characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

-

Preparation: Hippocampal slices are prepared from rodent brains.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation) is delivered to the Schaffer collaterals to induce LTP.[5][6]

-

Drug Application: this compound is applied to the slices to assess its effect on the magnitude and duration of LTP.

Clinical Evidence: Nicotine (B1678760) Abstinence Model

A clinical trial investigated the effects of this compound on cognitive dysfunction in a nicotine abstinence model.[1][2] Nicotine abstinence in smokers is known to cause transient cognitive deficits, providing a model to test pro-cognitive drugs.[1][2]

Study Design

The study was a randomized, double-blind, placebo-controlled, cross-over trial involving 20 male smokers.[1][2] Each participant received single doses of placebo, 4 mg this compound, and 8 mg this compound.[1][2]

Cognitive Assessment: CogState International Shopping List Task (ISLT)

The ISLT is a test of verbal learning and memory. Participants are read a list of 12 shopping items and are asked to recall as many as possible immediately after (immediate recall) and after a delay.

Quantitative Data

The primary outcome was the effect on immediate recall during nicotine abstinence.

| Treatment Group | Outcome Measure | Result | p-value | 95% Confidence Interval |

| Nicotine Abstinence vs. On-State | Immediate Recall | Significant Reduction | 0.019 | Not Reported |

| Nicotine Abstinence vs. On-State | Delayed Recall | Significant Reduction | 0.02 | Not Reported |

| 8 mg this compound vs. Placebo (Abstinent State) | Immediate Recall | Significant Improvement | 0.014 | 0.16 to 1.38 |

| 4 mg this compound vs. Placebo (Abstinent State) | Immediate Recall | No Significant Effect | Not Reported | Not Reported |

| 8 mg this compound vs. Placebo (Abstinent State) | Delayed Recall | No Significant Effect | Not Reported | Not Reported |

Data synthesized from Nathan et al., 2013.[1][2]

Safety and Tolerability

In the clinical trial, this compound was generally well-tolerated.[3] Adverse events were typically mild and dose-related.[3]

-

4 mg Dose: Primarily gastrointestinal symptoms (e.g., nausea, abdominal pain).

-

8 mg Dose: In addition to gastrointestinal symptoms, some participants experienced headache, dizziness, and flushing.

No serious adverse events were reported, and no participants withdrew due to drug-related side effects.[3]

Conclusion

This compound, a selective M1 muscarinic receptor agonist, has demonstrated pro-cognitive effects in both preclinical and clinical studies. Its mechanism of action, involving the potentiation of key signaling pathways for synaptic plasticity, provides a strong rationale for its therapeutic potential in treating impaired learning and memory. The positive results from the nicotine abstinence model in humans are particularly encouraging. Further research is warranted to explore the efficacy and safety of this compound in patient populations with cognitive impairments, such as those with Alzheimer's disease.

References

- 1. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor activation prevents disinhibition-mediated LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of N-Substituted Benzimidazolones: A Technical Guide Focused on GSK1034702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of N-substituted benzimidazolones, a class of heterocyclic compounds with broad therapeutic potential. The primary focus of this document is GSK1034702, a compound that has been pivotal in understanding the complexities of muscarinic M1 receptor agonism. This guide will cover the mechanism of action, key experimental data, and detailed protocols for relevant assays, serving as a comprehensive resource for professionals in drug discovery and development.

Introduction to N-Substituted Benzimidazolones

The benzimidazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-substituted derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the benzimidazolone core allows for structural modifications that can tune the compound's selectivity and potency for various biological targets.

This compound: A Case Study in Muscarinic M1 Receptor Modulation

This compound (7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one) emerged from a series of N-substituted benzimidazolones as a potent and selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[6][7] The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for enhancing cognitive function, particularly in conditions like Alzheimer's disease.[8]

Initially characterized as a positive allosteric modulator (PAM), this compound showed promise in preclinical models and early clinical trials for its pro-cognitive effects.[9] However, its development was halted due to adverse side effects.[8] Subsequent research revealed a more intricate mechanism of action than initially understood.

Mechanism of Action: A Shift from Allosteric Agonist to Bitopic Ligand

While first described as an allosteric agonist, extensive pharmacological studies have reclassified this compound as a "bitopic" ligand.[8] This means it simultaneously engages both the orthosteric binding site (the same site as the endogenous ligand, acetylcholine) and a separate allosteric site on the M1 mAChR.[8] This dual interaction is believed to contribute to its potent agonist activity but also its lack of subtype selectivity, which likely led to the observed side effects in clinical trials.

The activation of the M1 mAChR by this compound stimulates the Gq/11 protein-mediated signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately enhancing neuronal firing and long-term potentiation (LTP) in regions like the hippocampus.

Quantitative Pharmacological Data for this compound

The following tables summarize the key in vitro pharmacological parameters of this compound at the human M1 muscarinic acetylcholine receptor.

Table 1: Binding Affinity of this compound at the Human M1 mAChR

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKi | 6.5 | CHO cells expressing human M1 mAChR | [3H]-N-methylscopolamine ([3H]-NMS) |

Table 2: Functional Potency of this compound at the Human M1 mAChR

| Assay | Parameter | Value | Cell Line | Reference |

| Inositol Phosphate 1 (IP1) Accumulation | pEC50 | 8.1 | CHO cells | |

| Inositol Phosphate 1 (IP1) Accumulation | EC50 | 7.1 nM | CHO cells | |

| ERK1/2 Phosphorylation | - | Concentration-dependent activation (0.1 nM - 10 µM) | CHO cells |

Signaling Pathways and Experimental Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the canonical Gq/11 signaling cascade initiated by the activation of the M1 mAChR.

Caption: M1 mAChR Gq/11 signaling pathway activated by this compound.

Experimental Workflow for Characterizing a Novel N-Substituted Benzimidazolone

This diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound targeting a GPCR like the M1 mAChR.

Caption: Workflow for pharmacological characterization of novel compounds.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Competition Binding Assay ([³H]-N-methylscopolamine)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the M1 mAChR.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR (CHO-M1) in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic).

-

Harvest cells, wash with ice-cold PBS, and centrifuge.

-